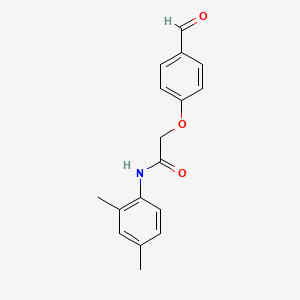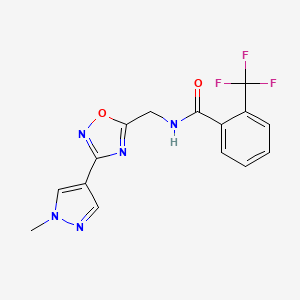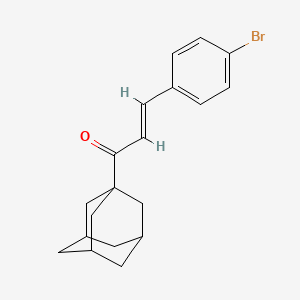![molecular formula C16H17N3O2 B2964722 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone CAS No. 1797321-38-0](/img/structure/B2964722.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is an organic compound noted for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure lends itself to various synthetic routes and mechanisms of action that render it a valuable subject of study.
作用機序
Target of Action
The primary targets of this compound, also known as 2-(2-methylphenoxy)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one, are likely to be the epidermal growth factor receptors (EGFR) . EGFRs are a group of receptor tyrosine kinases that play crucial roles in regulating cell growth, survival, differentiation, and migration .
Mode of Action
This compound interacts with its targets (EGFRs) by binding to them, which inhibits their activity . This inhibition can lead to a decrease in the downstream signaling pathways that are activated by these receptors, resulting in reduced cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in various cellular processes, including cell growth and survival . By inhibiting EGFR, the compound can disrupt these processes, potentially leading to the death of cancer cells that rely on this pathway for survival .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of EGFR activity, disruption of downstream signaling pathways, and potential induction of cancer cell death . These effects could potentially make this compound a useful tool in the treatment of cancers that are driven by EGFR signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone typically involves multi-step reactions starting with the formation of the pyrimidine ring. Various methods can be employed:
Cyclization reactions: : Cyclization of substituted pyridines with ethoxyacetyl chloride under basic conditions.
Coupling reactions: : Employing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between intermediates.
Industrial Production Methods
In industrial settings, the production scales up using continuous flow reactors and optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product. Monitoring by techniques like High-Performance Liquid Chromatography (HPLC) ensures consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of quinones and other oxygenated products.
Reduction: : Reduction under catalytic hydrogenation conditions produces various hydrogenated derivatives.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction reagents: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution reagents: : Alkyl halides, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: : Yields oxygenated derivatives such as aldehydes and carboxylic acids.
Reduction: : Produces various alkanes and alkenes.
Substitution: : Forms a variety of substituted aromatic and heteroaromatic compounds.
科学的研究の応用
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is utilized extensively in:
Chemistry: : As a building block in the synthesis of more complex molecules and novel compounds.
Biology: : For probing biochemical pathways and as a potential therapeutic agent in drug design.
Medicine: : In developing pharmaceuticals targeting specific receptors or enzymes.
Industry: : Used in the manufacture of dyes, pigments, and agrochemicals due to its robust structural features.
類似化合物との比較
Compared with other pyrido[4,3-d]pyrimidin derivatives, 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is unique due to:
Structural uniqueness: : The specific arrangement of the pyrimidin-6(5H)-yl group and the o-tolyloxy moiety.
Functional properties: : Its distinctive reactivity and interaction with biological targets.
List of Similar Compounds
1-(6-chloropyridazin-3-yl)-2-ethoxyethanone
1-(5-amino-7-azabicyclo[4.3.0]nonane-8-yl)-2-hydroxyethanone
1-(4-bromophenyl)-2-(pyrrolidin-1-yl)ethanone
特性
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-2-3-5-15(12)21-10-16(20)19-7-6-14-13(9-19)8-17-11-18-14/h2-5,8,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCSVXLASVDHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,6-dimethyl-4-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one](/img/structure/B2964639.png)
![ethyl 4-{2-[(1-{2-[(4-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2964642.png)
![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)

![N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2964647.png)
![2-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)
![(2E)-N-[4-(1H-pyrazol-3-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2964650.png)

![ethyl 4-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2964656.png)


![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2964659.png)
![N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2964661.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2964662.png)
